![molecular formula C12H13N3O2 B2716158 N-(1-(furan-2-yl)propan-2-yl)pyrazine-2-carboxamide CAS No. 1181869-76-0](/img/structure/B2716158.png)
N-(1-(furan-2-yl)propan-2-yl)pyrazine-2-carboxamide
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Description
N-(1-(furan-2-yl)propan-2-yl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis of (S)-1-(furan-2-yl)propan-1-ol
The compound (S)-1-(furan-2-yl)propan-1-ol (referred to as (S)-2) plays a crucial role in pharmaceutical and natural product synthesis. Here’s how it contributes:
- Pyranone Production : (S)-2 serves as a precursor for pyranone synthesis. Pyranones find applications in creating sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Enzyme Inhibition Studies
Research has explored the effects of low doses of this compound on enzyme activity. Notably, compound 8 demonstrated dose-dependent inhibition of monophenolase. However, at high doses, it significantly increased enzyme activity .
Antibacterial Activity
While the compound itself may not exhibit antibacterial properties, it’s essential to consider related analogues. For instance, nitrofurantoin analogues synthesized from similar structures were inactive against gram-positive bacteria like Staphylococcus aureus and Streptococcus faecium .
Analytical Methods
Researchers have developed a reverse-phase high-performance liquid chromatography (HPLC) method to analyze 1-(furan-2-yl)propan-1-ol. The mobile phase includes acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) .
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(7-10-3-2-6-17-10)15-12(16)11-8-13-4-5-14-11/h2-6,8-9H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKYQZGMQYAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide |
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